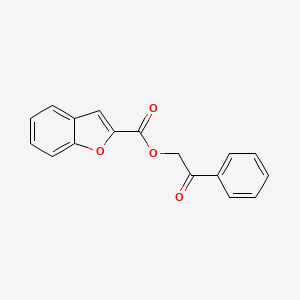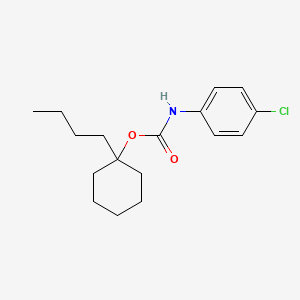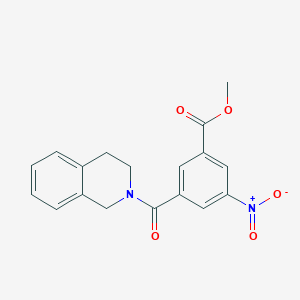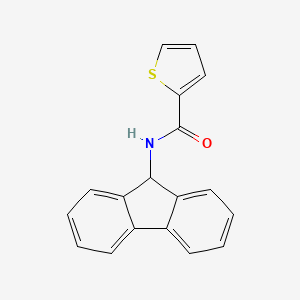
Phenacyl 1-benzofuran-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenacyl 1-benzofuran-2-carboxylate is a chemical compound that belongs to the benzofuran family. Benzofuran compounds are known for their diverse biological activities and potential applications in various fields such as medicine, chemistry, and industry. This compound is particularly interesting due to its unique structural features and reactivity.
Wissenschaftliche Forschungsanwendungen
Phenacyl 1-benzofuran-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Zukünftige Richtungen
Benzofuran compounds, including “2-oxo-2-phenylethyl 1-benzofuran-2-carboxylate”, have potential applications in many aspects due to their biological activities . They have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . Future research may focus on exploring their potential therapeutic uses and developing efficient synthesis methods .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenacyl 1-benzofuran-2-carboxylate typically involves the reaction of phenacyl bromide with benzofuran-2-carboxylic acid in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the overall yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
Phenacyl 1-benzofuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The phenacyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Wirkmechanismus
The mechanism of action of Phenacyl 1-benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from the inhibition of bacterial enzymes, while its anticancer properties may be due to the induction of apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Vergleich Mit ähnlichen Verbindungen
Phenacyl 1-benzofuran-2-carboxylate can be compared with other benzofuran derivatives such as:
Benzofuran-2-carboxylic acid: Similar in structure but lacks the phenacyl group.
Phenacyl benzofuran: Lacks the carboxylate group.
Benzofuran-2-carboxamide: Contains an amide group instead of a carboxylate group.
The uniqueness of this compound lies in its combination of the phenacyl and benzofuran-2-carboxylate moieties, which confer distinct chemical reactivity and biological activity .
Eigenschaften
IUPAC Name |
phenacyl 1-benzofuran-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O4/c18-14(12-6-2-1-3-7-12)11-20-17(19)16-10-13-8-4-5-9-15(13)21-16/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPGLXMDYJLUIJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)C2=CC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(5-ethylpyridin-2-yl)methyl]-N-methyl-5-propyl-1H-pyrazole-3-carboxamide](/img/structure/B5560083.png)
![N-[3-(4-morpholinyl)propyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5560086.png)
![2-{[4-(4-acetylphenyl)-1-piperazinyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5560094.png)
![4-[(2-amino-4,6-dimethyl-5-pyrimidinyl)acetyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5560102.png)
![N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]tetrahydro-2-furancarboxamide](/img/structure/B5560110.png)
![2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B5560116.png)
![1-(2-phenylethyl)-3-[2-(4H-1,2,4-triazol-4-yl)ethyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride](/img/structure/B5560125.png)

![4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(propylsulfonyl)-1-piperazinyl]pyrimidine](/img/structure/B5560136.png)
![4-fluoro-N-[6-(4-morpholinyl)-4-pyrimidinyl]benzamide](/img/structure/B5560147.png)

![6-imino-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B5560159.png)
